

Technical Guide: 3-N-Cbz-amino-2,6-Dioxo-piperidine

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Compound of Interest

Compound Name: 3-N-Cbz-amino-2,6-Dioxo-piperidine

Cat. No.: B1302031

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-N-Cbz-amino-2,6-Dioxo-piperidine, also known by its IUPAC name benzyl N-(2,6-dioxopiperidin-3-yl)carbamate, is a pivotal chemical intermediate in medicinal chemistry.^[1] Its structure incorporates the 3-aminopiperidine-2,6-dione pharmacophore, which is the core component of immunomodulatory drugs (IMiDs) such as thalidomide and its analogues, including lenalidomide.^{[2][3]} The carbobenzyloxy (Cbz) group serves as a protecting group for the amine, allowing for selective chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

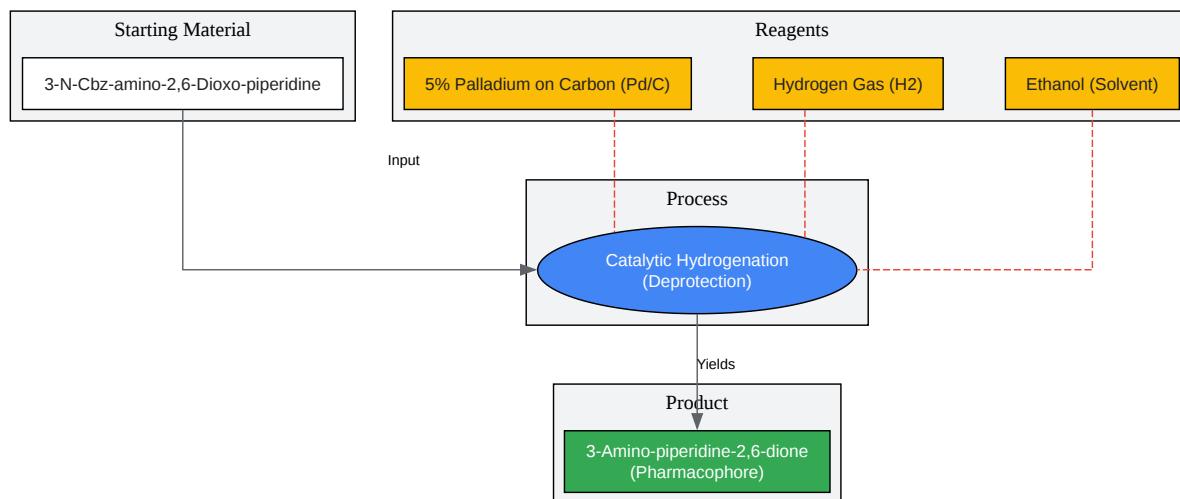
The fundamental properties of **3-N-Cbz-amino-2,6-Dioxo-piperidine** are summarized below. The data pertains to the S-enantiomer where specified, which is a common precursor in chiral drug synthesis.

Property	Value	Reference
Molecular Formula	C13H14N2O4	[1] [4]
Molecular Weight	262.26 g/mol	[1] [4]
IUPAC Name	benzyl N-(2,6-dioxopiperidin-3-yl)carbamate	[1]
CAS Number	22785-43-9 ((S)-enantiomer)	[4]
Synonyms	(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, N-(2,6-Dioxo-3-piperidinyl)carbamic acid phenylmethyl ester	[1] [4]
Boiling Point	520.2°C at 760 mmHg	[1]
Density	1.31 g/cm ³	[1]
Appearance	Powder or liquid	[4]
Purity	Typically ≥98%	[1]

Role in Synthesis

3-N-Cbz-amino-2,6-Dioxo-piperidine is a critical building block for the synthesis of more complex pharmaceutical agents.[\[2\]](#)[\[5\]](#) The Cbz group is a widely used amine protecting group that is stable under various reaction conditions but can be readily removed by catalytic hydrogenation. This allows for the unmasking of the primary amine on the piperidine ring at a desired step, which can then undergo further reactions, such as amide bond formation, to yield the final active pharmaceutical ingredient (API).

The deprotection of the Cbz group is a key transformation, converting the protected intermediate into 3-amino-piperidine-2,6-dione, the pharmacophore of thalidomide.[\[3\]](#)[\[6\]](#)



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Caption: Workflow for the deprotection of **3-N-Cbz-amino-2,6-Dioxo-piperidine**.

Experimental Protocols

Deprotection of (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione

This protocol details the removal of the Cbz protecting group to yield the free amine, 3-amino-piperidine-2,6-dione.[\[6\]](#)

Materials:

- (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione (e.g., 200 mg, 0.76 mmol)
- Ethanol (10 ml)

- 5% Palladium on Carbon (Pd/C) (10 mg)
- Hydrogen gas supply
- Celite

Procedure:

- A solution of (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione is prepared in ethanol within a reaction vessel suitable for hydrogenation.[6]
- 5% Pd/C catalyst is added to the stirred solution.[6]
- The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously for approximately 1 hour.[6]
- Reaction completion can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a bed of Celite to remove the Pd/C catalyst.[6]
- The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the free amine product, (3S)-3-Aminohexahydro-2,6-pyridinedione, typically as a viscous liquid.[6] The product is often used in the subsequent reaction step without further purification.[6]

Conclusion

3-N-Cbz-amino-2,6-Dioxo-piperidine is a well-characterized and essential intermediate for the synthesis of immunomodulatory drugs. Its stable, protected form and the straightforward protocol for deprotection make it an invaluable tool for medicinal chemists and drug development professionals engaged in the creation of complex nitrogen-containing heterocyclic compounds.

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